N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline
Overview
Description
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline is a chemical compound used for proteomics research . It has a molecular formula of C22H31NO3 and a molecular weight of 357.5 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I found. We know its molecular formula is C22H31NO3 and its molecular weight is 357.5 , but other properties like melting point, boiling point, solubility, and others are not provided.Scientific Research Applications
Catalytic Oxidation
- Dirhodium-catalyzed phenol and aniline oxidations utilize tert-butylperoxy radicals as effective oxidants. This approach, including the use of dirhodium caprolactamate, enhances the oxidation of phenols and anilines, showing significance in chemical transformations and synthesis processes (Ratnikov et al., 2011).
Spectroscopic and Theoretical Studies
- Infrared spectroscopic studies, aided by density functional calculations, explore the vibrational, geometrical, and electronic properties of substituted N-phenoxyethylanilines. This research provides insights into the molecular structure and behavior of similar compounds (Finazzi et al., 2003).
Directed Lithiation
- The study of directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate demonstrates the potential for selective and efficient chemical modifications in organic synthesis (Smith et al., 2013).
Generation of Reactive Intermediates
- The generation of N-(tert-butoxycarbonyl)indole-2,3-quinodimethane and its subsequent reactions highlight the creation of reactive intermediates crucial for synthesizing complex organic compounds (Inagaki et al., 2009).
Palladium-Catalyzed Aroylation
- The palladium-catalyzed late-stage ortho-C–H bond aroylation of anilines, including the use of tert-butyl hydroperoxide, is an example of advanced synthetic techniques in organic chemistry (Chu et al., 2019).
Synthesis and Copolymerization
- Novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates were prepared and copolymerized with styrene, demonstrating applications in polymer science and material engineering (Reddy et al., 2021).
Future Directions
The future directions for research involving N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline are not specified in the sources I found. Given its use in proteomics research , it may be involved in studies of protein structure and function, but specific future directions would depend on the results of current research.
Properties
IUPAC Name |
N-[2-(2-tert-butylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-5-24-16-17-25-19-12-10-18(11-13-19)23-14-15-26-21-9-7-6-8-20(21)22(2,3)4/h6-13,23H,5,14-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZABIGCPONGHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)NCCOC2=CC=CC=C2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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